REACTION_CXSMILES
|
[NH2:1][C:2]1[C:12]([Br:13])=[C:11]([F:14])[CH:10]=[CH:9][C:3]=1[C:4]([NH:6][CH2:7][CH3:8])=[O:5].Cl[C:16](Cl)([O:18]C(=O)OC(Cl)(Cl)Cl)Cl.O>C1(C)C=CC=CC=1>[Br:13][C:12]1[C:11]([F:14])=[CH:10][CH:9]=[C:3]2[C:2]=1[NH:1][C:16](=[O:18])[N:6]([CH2:7][CH3:8])[C:4]2=[O:5]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)NCC)C=CC(=C1Br)F
|
Name
|
|
Quantity
|
0.796 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC=C2C(N(C(NC12)=O)CC)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.8 mmol | |
AMOUNT: MASS | 2.238 g | |
YIELD: CALCULATEDPERCENTYIELD | 291% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |